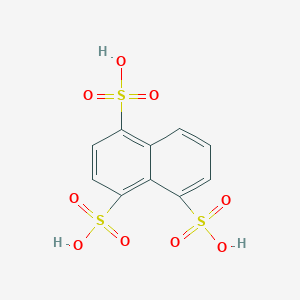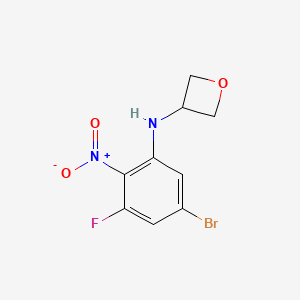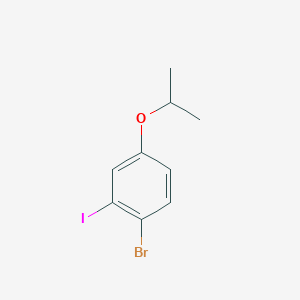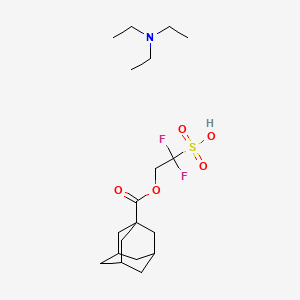
Triethylamine 2-((adamantane-1-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-2-[[(adamantan-1-yl)carbonyl]oxy]ethanesulfonic acid triethylamine salt is a complex organic compound that features a unique combination of functional groups. The presence of the adamantane moiety, a highly stable and rigid structure, along with the difluoro and sulfonic acid groups, makes this compound particularly interesting for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-2-[[(adamantan-1-yl)carbonyl]oxy]ethanesulfonic acid triethylamine salt typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the carbonyl group. This can be achieved through reactions such as Friedel-Crafts acylation.
Introduction of Difluoro Group: The difluoro group is introduced via halogenation reactions, often using reagents like diethylaminosulfur trifluoride (DAST).
Sulfonation: The ethane moiety is sulfonated using reagents like chlorosulfonic acid or sulfur trioxide.
Formation of the Triethylamine Salt: The final step involves neutralizing the sulfonic acid with triethylamine to form the salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Difluoro-2-[[(adamantan-1-yl)carbonyl]oxy]ethanesulfonic acid triethylamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoro and sulfonic acid sites, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-2-[[(adamantan-1-yl)carbonyl]oxy]ethanesulfonic acid triethylamine salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as advanced polymers and coatings.
Wirkmechanismus
The mechanism by which 1,1-Difluoro-2-[[(adamantan-1-yl)carbonyl]oxy]ethanesulfonic acid triethylamine salt exerts its effects is largely dependent on its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting viral replication or cancer cell proliferation. The difluoro and sulfonic acid groups may enhance the compound’s reactivity and binding affinity to target proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Difluoro-2-[[(adamantan-1-yl)carbonyl]oxy]ethanesulfonic acid: Lacks the triethylamine salt component, which may affect its solubility and reactivity.
Adamantane-1-carboxylic acid: A simpler derivative with fewer functional groups, leading to different chemical properties and applications.
1,1-Difluoroethane: A much simpler compound with limited applications compared to the more complex structure of 1,1-Difluoro-2-[[(adamantan-1-yl)carbonyl]oxy]ethanesulfonic acid triethylamine salt.
Uniqueness
The uniqueness of 1,1-Difluoro-2-[[(adamantan-1-yl)carbonyl]oxy]ethanesulfonic acid triethylamine salt lies in its combination of functional groups, which confer a range of chemical reactivity and potential applications. The presence of the adamantane moiety provides structural rigidity and stability, while the difluoro and sulfonic acid groups enhance its reactivity and binding properties.
Eigenschaften
Molekularformel |
C19H33F2NO5S |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
2-(adamantane-1-carbonyloxy)-1,1-difluoroethanesulfonic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C13H18F2O5S.C6H15N/c14-13(15,21(17,18)19)7-20-11(16)12-4-8-1-9(5-12)3-10(2-8)6-12;1-4-7(5-2)6-3/h8-10H,1-7H2,(H,17,18,19);4-6H2,1-3H3 |
InChI-Schlüssel |
GWNOMIHBJSJJFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.C1C2CC3CC1CC(C2)(C3)C(=O)OCC(F)(F)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




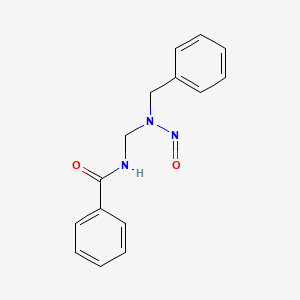

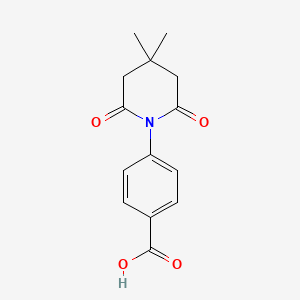
![N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride](/img/structure/B13937676.png)
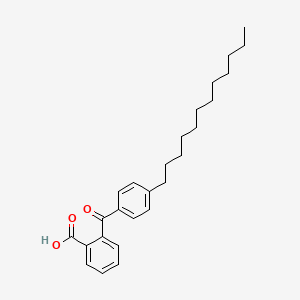
![2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13937693.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-](/img/structure/B13937702.png)
